molecular formula C22H29N3O2 B248076 N-(3,4-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

N-(3,4-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

Cat. No. B248076
M. Wt: 367.5 g/mol
InChI Key: YNHRXYNEXKEEFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide, also known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMPP is a piperazine derivative that has been synthesized through various methods and extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The exact mechanism of action of N-(3,4-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide is not fully understood, but it is believed to act as a partial agonist at several neurotransmitter receptors, including the dopamine D2, serotonin 5-HT1A, and norepinephrine α2 receptors. N-(3,4-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide has also been shown to inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide has been shown to have several biochemical and physiological effects, including modulation of neurotransmitter activity, inhibition of cancer cell growth, and modulation of ion channels and transporters. N-(3,4-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential therapeutic applications in neuropsychiatric disorders.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide has several advantages for lab experiments, including its high potency and selectivity for specific neurotransmitter receptors. However, N-(3,4-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide has several limitations, including its low solubility in water and potential toxicity at high doses.

Future Directions

Future research on N-(3,4-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide should focus on its potential therapeutic applications in neuropsychiatric and oncological disorders, as well as its mechanism of action and biochemical and physiological effects. Additionally, further studies should be conducted to determine the optimal dosage and administration route for N-(3,4-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide, as well as its potential side effects and toxicity.

Synthesis Methods

N-(3,4-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide can be synthesized through a multi-step process that involves the reaction of 3,4-dimethylbenzoyl chloride with 1-(2-methoxyphenyl)piperazine, followed by the reaction of the resulting intermediate with 3-aminopropionitrile. The final product is obtained through the reduction of the nitrile group using lithium aluminum hydride.

Scientific Research Applications

N-(3,4-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neuroscience, psychiatry, and oncology. It has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine, making it a promising candidate for the treatment of neuropsychiatric disorders such as schizophrenia, depression, and anxiety.
N-(3,4-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of several cancer cell lines in vitro. Additionally, N-(3,4-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide has been shown to modulate the activity of several ion channels and transporters, making it a potential candidate for the treatment of various neurological and cardiovascular diseases.

properties

Product Name

N-(3,4-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

Molecular Formula

C22H29N3O2

Molecular Weight

367.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

InChI

InChI=1S/C22H29N3O2/c1-17-8-9-19(16-18(17)2)23-22(26)10-11-24-12-14-25(15-13-24)20-6-4-5-7-21(20)27-3/h4-9,16H,10-15H2,1-3H3,(H,23,26)

InChI Key

YNHRXYNEXKEEFE-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3OC)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3OC)C

Origin of Product

United States

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